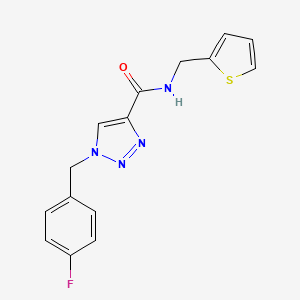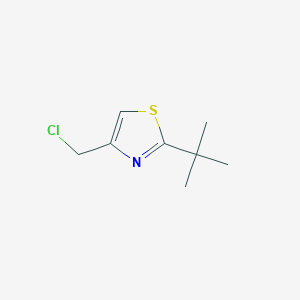![molecular formula C19H20N6O3 B2403783 2-(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-carbonyl)benzoesäuremethylester CAS No. 1903166-30-2](/img/structure/B2403783.png)
2-(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-carbonyl)benzoesäuremethylester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)benzoate” is a compound that belongs to the class of triazoloquinoxaline derivatives . These compounds are known for their potential antiviral and antimicrobial activities . The presence of a piperazine subunit in these compounds is reported to enhance their antimicrobial activity .
Molecular Structure Analysis
Triazole compounds, including “Methyl 2-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)benzoate”, contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Verbindungen mit einem Triazolo[4,3-a]pyrazin-Kern weisen vielversprechende Antitumoraktivitäten auf . Einige Derivate zeigten beispielsweise sehr gute Antitumoraktivitäten gegen HepG2-, HCT116- und MCF-7-Krebszelllinien .
Antibakterielle Aktivität
Triazolo[4,3-a]pyrazin-Derivate haben signifikante antimikrobielle Aktivitäten gezeigt . Zum Beispiel wurden fünfzehn neu synthetisierte Triazolo[4,3-a]pyrazin-Derivate getestet und es wurde festgestellt, dass sie minimale Hemmkonzentrationen (MHKs) gegen Staphylococcus aureus (S. aureus) und Escherichia coli (E. coli)-Stämme haben .
Antivirale Aktivität
Einige Triazolo[4,3-a]pyrazin-Derivate haben potenzielle antivirale Aktivitäten gezeigt . In-vitro-Screenings mit Plaque-Reduktions-Assays ergaben, dass die meisten der getesteten Verbindungen eine Zytotoxizität bei einer Konzentration von 160 µg/ml zeigten und eine Verbindung vielversprechende antivirale Aktivität zeigte .
Analgetische und entzündungshemmende Aktivität
Triazolothiadiazin, ein Hybridkern, der durch Fusion zweier pharmazeutisch aktiver Einheiten, nämlich Triazol und Thiadiazin, gebildet wird, hat sich als vielseitig pharmakologisch wirksam erwiesen, einschließlich analgetischer und entzündungshemmender Aktivitäten .
Antioxidative Aktivität
Triazolothiadiazin und seine Derivate zeigen ebenfalls antioxidative Aktivitäten .
Enzyminhibition
Triazolothiadiazin und seine Derivate hemmen verschiedene Enzyme, darunter Carboanhydrase, Cholinesterase, alkalische Phosphatase, Anti-Lipase und Aromatase .
Antituberkulosemittel
Triazolothiadiazin und seine Derivate wurden als Antituberkulosemittel identifiziert .
Arzneimittelentwicklung und -design
Die Struktur-Wirkungs-Beziehung von biologisch wichtigen 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazinen, die eine große Bedeutung für die Arzneimittelentwicklung, -entdeckung und -entwicklung haben, wurde untersucht . In-silico-Pharmakokinetik- und Molekülmodellierungsstudien wurden ebenfalls zusammengefasst .
Zukünftige Richtungen
The future directions for research on “Methyl 2-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)benzoate” could involve further exploration of its antimicrobial and antiviral potential . Additionally, it may be useful as a template for future design, optimization, and investigation to produce more potent anticancer analogs .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo derivatives, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibition . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors .
Mode of Action
Compounds with similar structures have been reported to interact with their targets through specific interactions . For instance, some triazolo derivatives can intercalate DNA , suggesting that Methyl 2-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)benzoate might also interact with DNA or other macromolecules in a similar manner.
Biochemical Pathways
Given the diverse pharmacological activities of similar compounds , it is likely that this compound affects multiple biochemical pathways
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds , suggesting that such studies could be conducted for Methyl 2-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)benzoate to understand its ADME properties.
Result of Action
Similar compounds have been reported to exhibit cytotoxicity and DNA-binding affinities , suggesting that Methyl 2-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)benzoate might have similar effects.
Biochemische Analyse
Biochemical Properties
Related triazolopyrazine derivatives have been shown to interact with various enzymes and proteins . These interactions often involve the formation of hydrogen bonds, which can influence the activity of the target biomolecules
Cellular Effects
Related compounds have demonstrated anti-proliferative activities against various cancer cell lines . These effects may be due to the compound’s ability to intercalate DNA , which can disrupt normal cellular processes such as cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Related compounds have been shown to intercalate DNA , which can inhibit the activity of certain enzymes and alter gene expression. This can lead to changes in cellular function and potentially contribute to the compound’s observed anti-proliferative effects
Temporal Effects in Laboratory Settings
Studies on related compounds suggest that they may have long-term effects on cellular function . Information on the compound’s stability and degradation over time is not available. Future studies should investigate these aspects to better understand the compound’s temporal effects.
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of Methyl 2-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)benzoate in animal models. Studies on related compounds suggest potential toxicity at high doses
Eigenschaften
IUPAC Name |
methyl 2-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O3/c1-13-21-22-17-16(20-7-8-25(13)17)23-9-11-24(12-10-23)18(26)14-5-3-4-6-15(14)19(27)28-2/h3-8H,9-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCGLHXISHMRQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=CC=CC=C4C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,3-dimethyl-6-(phenylamino)-5-(3-propoxyphenyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2403705.png)



![N-(2-chloro-5-fluorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![4-bromo-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2403717.png)

![6-Hydroxy-2-[(3-methoxyphenyl)methylene]-4-methylbenzo[b]furan-3-one](/img/structure/B2403719.png)
![1'-methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine] dihydrochloride](/img/structure/B2403721.png)
